Diastase is a term historically used to describe enzymes that catalyze the breakdown of starch into maltose. [] The name "diastase" originates from the Greek word "διάστασις" (diastasis), meaning "separation." [] Today, the term is more commonly replaced with "amylase," which encompasses a group of enzymes responsible for starch hydrolysis. [] Diastase is primarily found in plant sources, such as malt, and in the saliva and pancreas of animals. [, , ]
Honey Quality Analysis: Diastase activity, measured as Diastase Number (DN), serves as a crucial indicator of honey quality and freshness. [, , , ] Heating or prolonged storage reduces diastase activity, providing valuable insights into honey processing and storage conditions. [, , ]
Starch Digestibility Studies: Diastase is employed in in vitro studies to investigate starch digestion in different food sources, helping understand how various factors affect starch breakdown and calorie release. []
Food Processing: Controlled diastase activity is utilized in various food processing techniques, including brewing and baking, to modify starch properties and achieve desired product characteristics. []
Enzyme Kinetics and Stability Studies: Diastase serves as a model enzyme in research exploring enzyme kinetics, the effects of inhibitors, and enzyme stability under different conditions such as pH, temperature, and pressure. [, , , ]
Pancreatic Function Monitoring: Measuring diastase levels in blood and urine aids in monitoring pancreatic function and diagnosing pancreatic disorders, particularly in cases of pancreatitis or pancreatic transplantation. [, ]
Exfoliative Cytology: PAS-diastase staining, utilized in exfoliative cytology, allows for differentiating glycogen from other PAS-positive substances. [] This technique finds application in diagnosing various conditions, including diabetes mellitus. []
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